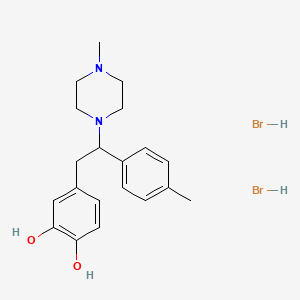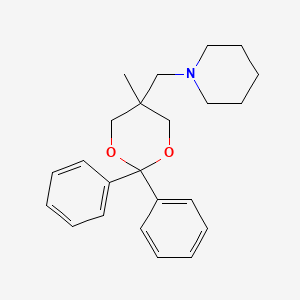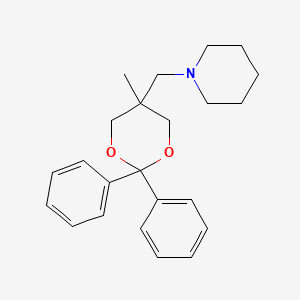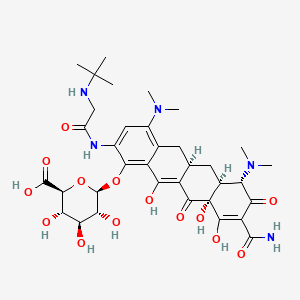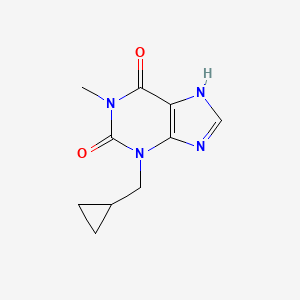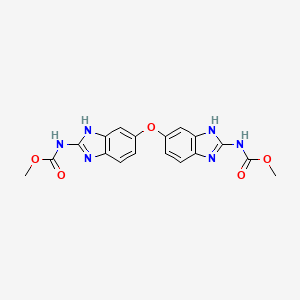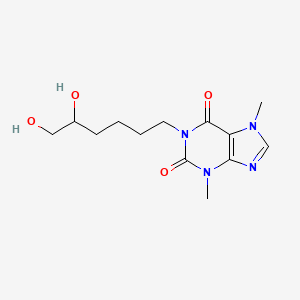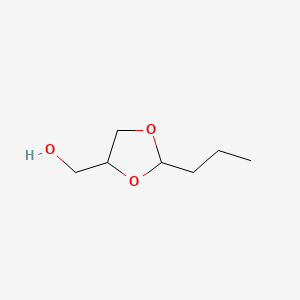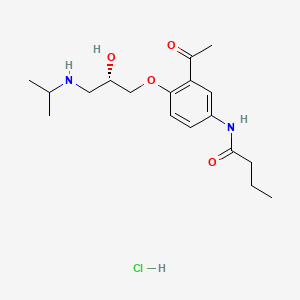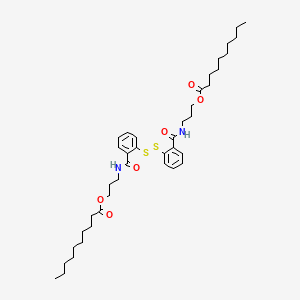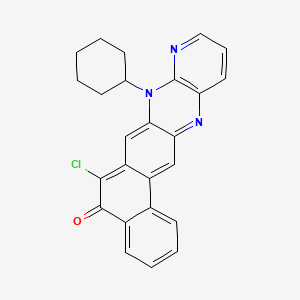
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and a quinoxaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthoquinoxaline core: This can be achieved by condensing a naphthalene derivative with a suitable diamine under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoxaline moiety to a dihydroquinoxaline.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer or antimicrobial agents.
Materials Science: Its aromatic nature and stability could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular functions. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-8-methylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
6-Chloro-8-cyclohexylnaphtho(1,2-g)pyrido(2,3-b)quinoxalin-5(8H)-one is unique due to the presence of both a chlorine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
58275-28-8 |
|---|---|
Molekularformel |
C25H20ClN3O |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
11-chloro-15-cyclohexyl-15,17,22-triazapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,11,13,16(21),17,19-decaen-10-one |
InChI |
InChI=1S/C25H20ClN3O/c26-23-19-14-22-21(13-18(19)16-9-4-5-10-17(16)24(23)30)28-20-11-6-12-27-25(20)29(22)15-7-2-1-3-8-15/h4-6,9-15H,1-3,7-8H2 |
InChI-Schlüssel |
UIOPVWPQUBWXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C3=CC4=C(C(=O)C5=CC=CC=C5C4=CC3=NC6=C2N=CC=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
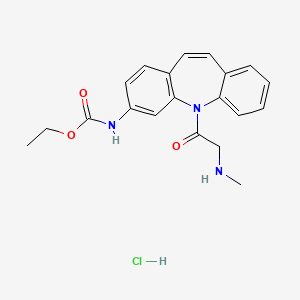
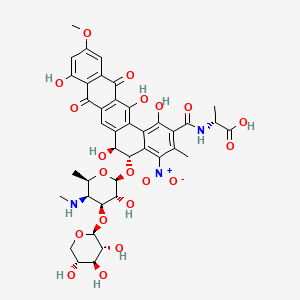
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
